molecular formula C20H18N2O3 B2376125 1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde CAS No. 956508-53-5

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2376125
CAS No.: 956508-53-5
M. Wt: 334.375
InChI Key: UKZGPUTYLLJPTL-UHFFFAOYSA-N
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Description

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques and Molecular Structures : Cuartas et al. (2017) described the synthesis of reduced bipyrazoles from pyrazole precursors, including a molecule similar to the one . This study provided insights into the molecular structures and supramolecular assembly of these compounds, highlighting their potential in chemical synthesis and materials science (Cuartas, Insuasty, Cobo, & Glidewell, 2017).

  • Novel Heterocycles Synthesis : Baashen, Abdel-Wahab, and El‐Hiti (2017) utilized a precursor similar to the compound to synthesize novel heterocycles. This research underscores the compound's role in developing new chemical entities, potentially useful in various pharmaceutical and industrial applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

  • Antimicrobial and Biological Activity : Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, indicating the compound's potential in creating biologically active substances (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).

  • Antioxidant and Anti-inflammatory Properties : Sudha, Subbaiah, and Mahalakshmi (2021) investigated derivatives of a similar compound for their antioxidant and anti-inflammatory activities. This study showcases its potential in medicinal chemistry, particularly in designing new therapeutic agents (Sudha, Subbaiah, & Mahalakshmi, 2021).

Properties

IUPAC Name

1-benzyl-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c23-14-17-13-22(12-15-5-2-1-3-6-15)21-20(17)16-7-8-18-19(11-16)25-10-4-9-24-18/h1-3,5-8,11,13-14H,4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZGPUTYLLJPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN(C=C3C=O)CC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.